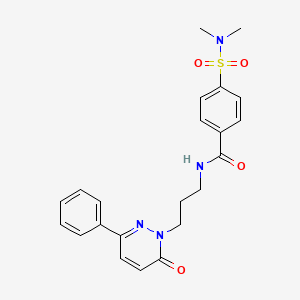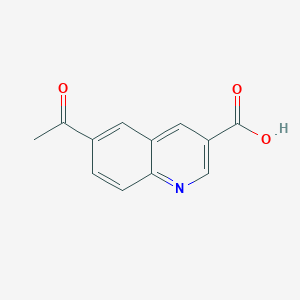
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine, also known as CSP or CSP-1103, is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug discovery. CSP belongs to the class of piperidine-based compounds and has been found to exhibit potent analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine is not fully understood. However, it is believed that 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine acts by modulating the activity of ion channels involved in the transmission of pain signals. Specifically, 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been found to block the activity of the TTX-resistant sodium channel Nav1.8, which is involved in the transmission of pain signals in the peripheral nervous system.
Biochemical and Physiological Effects:
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent for human use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine in lab experiments is its potent analgesic and anti-inflammatory effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine. One direction is to further investigate its mechanism of action and identify other ion channels that may be involved in its analgesic and anti-inflammatory effects. Another direction is to explore the potential use of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine in the treatment of other diseases, such as neuropathic pain and cancer. Additionally, research could be conducted to optimize the synthesis of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine and improve its solubility, making it more suitable for use in experimental settings.
Synthesemethoden
The synthesis of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine involves the reaction of 4-cyclohexylphenylsulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. Several studies have shown that 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine exhibits potent analgesic effects in animal models of acute and chronic pain. Additionally, 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-15-11-13-19(14-12-15)22(20,21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZGHEKQNMAGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)

![2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid](/img/structure/B2466737.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)
![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)



![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)

![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)